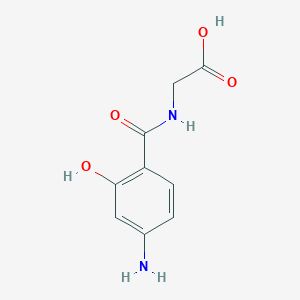

Glycine, N-(4-amino-2-hydroxybenzoyl)-

Übersicht

Beschreibung

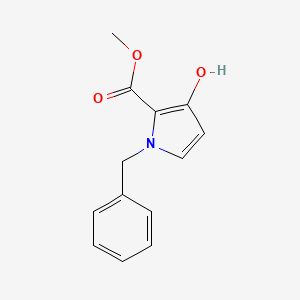

“Glycine, N-(4-amino-2-hydroxybenzoyl)-” is a compound with the molecular formula C9H10N2O4 . It is also known as “n-(2-Hydroxybenzyl)-glycine” and is a derivative of glycine, the simplest amino acid .

Synthesis Analysis

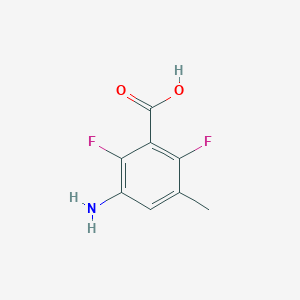

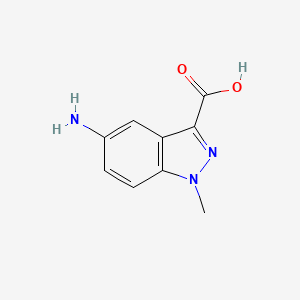

The synthesis of similar compounds has been reported in the literature. For instance, conjugates of hydroxy- and acetoxybenzoic acids with dipeptides based on 4-aminobutanoic acid and glycine were synthesized through hydroxy (acetoxy)benzoyl chlorides and 4-[hydroxy (acetoxy)benzoylamino]butanoyl chlorides as intermediate products .Molecular Structure Analysis

The molecular structure of “Glycine, N-(4-amino-2-hydroxybenzoyl)-” can be represented by the InChI string:InChI=1S/C9H9NO4/c11-7-4-2-1-3-6 (7)9 (14)10-5-8 (12)13/h1-4,11H,5H2, (H,10,14) (H,12,13) . Chemical Reactions Analysis

While specific chemical reactions involving “Glycine, N-(4-amino-2-hydroxybenzoyl)-” are not detailed in the search results, it’s worth noting that glycine, the parent compound, plays a significant role in various metabolic functions and neurological functions .Physical And Chemical Properties Analysis

“Glycine, N-(4-amino-2-hydroxybenzoyl)-” has a molecular weight of 195.1721 . Glycine, the parent compound, is highly soluble in water and is a polar molecule. It appears as a colourless crystalline solid having a sweet taste .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Effects

Glycine has been found to have anti-inflammatory effects. It can bind to specific receptors and transporters that are expressed in many types of cells throughout an organism to exert its effects . It has been shown to decrease pro-inflammatory cytokines and the concentration of free fatty acids, improve the insulin response, and mediate other changes .

Modulation of Nuclear Factor Kappa B (NF-κB)

Glycine exerts its anti-inflammatory effects through the modulation of the expression of nuclear factor kappa B (NF-κB) in many cells . This modulation is important in avoiding the development of chronic inflammation .

Absorption Enhancer

Sodium N-(8-[2-hydroxybenzoyl] amino) caprylate (SNAC) technology has been used to enhance the absorption of semaglutide, a glucagon-like peptide 1 receptor agonist, and protect it from degradation by gastric enzymes when administered orally . This technology has led to the approval of the first oral glucagon-like peptide 1 receptor agonist for the treatment of type 2 diabetes .

Bioavailability Facilitator

SNAC technology, once coformulated with oral semaglutide, facilitates increased absorption and bioavailability . This has been found to have no appreciable effects on half-life, efficacy, or safety compared with the subcutaneous formulation of semaglutide .

UV Filter

The compound has been used in the synthesis of the UV filter hexyl 2-(4-diethylamino-2-hydroxybenzoyl) benzoate (DHHB) and its chlorinated by-products . These compounds are used to protect humans from the harmful effects of the sun .

Ecotoxicity Studies

The compound and its chlorinated by-products have been used in studies investigating their transformation behavior and toxicity changes during chlorination disinfection treatment . These studies are important for understanding the safety of sunscreen components and their transformation products during their use .

Wirkmechanismus

Mode of Action

It is known that glycine, a component of this compound, is a major inhibitory neurotransmitter as well as a co-agonist of glutamate at excitatory nmda receptors .

Biochemical Pathways

It is known that glycine, a component of this compound, plays a pivotal role in the central nervous system (cns), and its interactions with other neurotransmitters have been the subject of various studies .

Result of Action

Early findings suggest it may also have antipsychotic activity as well as antioxidant and anti-inflammatory activities .

Eigenschaften

IUPAC Name |

2-[(4-amino-2-hydroxybenzoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c10-5-1-2-6(7(12)3-5)9(15)11-4-8(13)14/h1-3,12H,4,10H2,(H,11,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFRJXJYBFHCHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)O)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycine, N-(4-amino-2-hydroxybenzoyl)- | |

Retrosynthesis Analysis

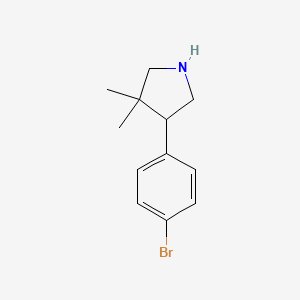

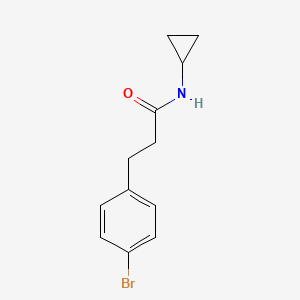

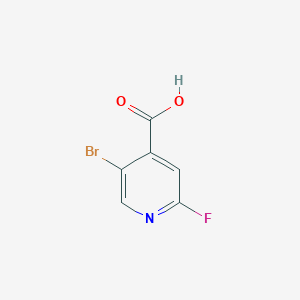

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Azaspiro[2.5]octan-6-one](/img/structure/B1380818.png)

![6-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1380823.png)

![3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine](/img/structure/B1380824.png)

![5-Bromo-1-isopropyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B1380838.png)

![8-Bromopyrido[2,3-b]pyrazine](/img/structure/B1380839.png)